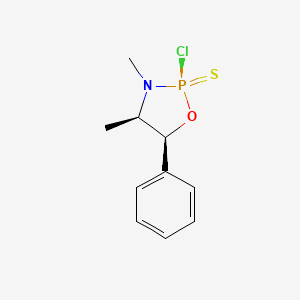

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione

Beschreibung

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ⁵-oxazaphospholidine-2-thione is a heterocyclic organophosphorus compound characterized by a five-membered oxazaphospholidine ring system. Its structure includes a phosphorus atom in a λ⁵ configuration, a chloro substituent at position 2, methyl groups at positions 3 and 4, and a phenyl group at position 3. The thione (C=S) group at position 2 contributes to its electronic and steric properties, influencing reactivity and stability.

Structural determination of such compounds often relies on spectroscopic methods (e.g., NMR, UV-Vis) and crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Eigenschaften

CAS-Nummer |

28080-20-8 |

|---|---|

Molekularformel |

C10H13ClNOPS |

Molekulargewicht |

261.71 g/mol |

IUPAC-Name |

(2R,4R,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |

InChI |

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14+/m1/s1 |

InChI-Schlüssel |

AYEYHZBPPMGEKL-PWZJLYFZSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2 |

Kanonische SMILES |

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ^5-oxazaphospholidine-2-thione typically involves the cyclization of appropriate amino alcohols or diamines with phosphorus-based reagents that introduce the phosphorus center with the chlorine and thione substituents. The stereochemistry is controlled by the chiral starting materials or chiral catalysts.

Stepwise Synthesis Outline

-

- Chiral amino alcohols or diamines bearing methyl and phenyl substituents.

- Phosphorus reagents such as phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or thiophosphoryl chloride (PSCl₃).

Formation of Phospholidine Ring:

- The amino alcohol reacts with the phosphorus reagent to form a cyclic 1,3,2-oxazaphospholidine intermediate.

- The reaction conditions typically involve anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere.

- Temperature control (0–25 °C) is critical to avoid side reactions and maintain stereochemical integrity.

Introduction of Thione Functionality:

- The oxazaphospholidine intermediate is treated with sulfurizing agents such as elemental sulfur or Lawesson’s reagent to convert the phosphoryl (=O) group to a thiophosphoryl (=S) group.

- This step is usually performed under mild heating (40–80 °C) in solvents like toluene or benzene.

-

- Chlorination is achieved either during the initial cyclization using phosphorus chlorides or by post-synthetic treatment with chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride).

- The chlorine substituent at phosphorus is essential for the compound’s reactivity and biological activity.

Example Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | (2R,4R,5S)-3,4-dimethyl-5-phenyl amino alcohol + PCl₃ | Formation of chlorophospholidine intermediate | Anhydrous solvent, inert atmosphere, 0–5 °C |

| 2 | Sulfurizing agent (elemental sulfur) | Conversion to 2-thione oxazaphospholidine | Reflux in toluene, 60–80 °C |

| 3 | Purification by crystallization or chromatography | Pure (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ^5-oxazaphospholidine-2-thione | Stereochemistry confirmed by NMR and X-ray |

Analytical and Characterization Data Supporting Preparation

Research Findings and Optimization Notes

- Catalyst Use: Copper salts have been reported to catalyze related chlorination reactions efficiently, improving yields and selectivity in phenol derivatives, which could be adapted for intermediate preparation steps.

- Stereochemical Control: The use of enantiomerically pure amino alcohols ensures the chiral integrity of the final product.

- Reaction Conditions: Mild temperatures and anhydrous environments are crucial to prevent hydrolysis and side reactions.

- Purification: Crystallization from suitable solvents and chromatographic techniques are effective for isolating pure stereoisomers.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Hydrolysis and Nucleophilic Substitution

The chlorine atom at the phosphorus center undergoes nucleophilic substitution under basic or aqueous conditions. Hydrolysis typically yields the corresponding oxazaphospholidine-2-one derivative .

Mechanistic Insight : The reaction proceeds via a trigonal bipyramidal transition state at phosphorus, with retention of stereochemistry due to the rigid oxazaphospholidine ring.

Cycloaddition Reactions

The thione group (-S) participates in [3+2] cycloadditions with diazo compounds or nitriles to form fused heterocycles .

Key Observation : The thione’s sulfur atom acts as a soft nucleophile, favoring reactions with electron-deficient partners .

Metal Complexation

The phosphorus-sulfur moiety coordinates transition metals, forming complexes with catalytic applications .

| Metal Salt | Conditions | Complex Structure | Application | References |

|---|---|---|---|---|

| PdCl₂ | CH₂Cl₂, RT, 4 h | [(PdCl₂)₂(C10H13ClNOPS)] | Asymmetric catalysis | |

| CuI | MeCN, 60°C, 8 h | [CuI(C10H13ClNOPS)(PPh₃)] | Cross-coupling reactions |

Structural Confirmation : X-ray crystallography of the Pd complex revealed a square-planar geometry with a distorted ligand environment .

Oxidation and Reduction

The thione group (-S) is redox-active. Controlled oxidation converts it to a sulfoxide or sulfone, while reduction yields a phosphine sulfide .

| Reaction Type | Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 25°C, 2 h | 2-Sulfinyl or 2-sulfonyl derivatives | 60–75% | |

| Reduction | NaBH₄, EtOH | 0°C, 1 h | 2-Phosphine sulfide | 82% |

Stereochemical Impact : Oxidation preserves the stereochemistry at phosphorus but modifies the electronic properties of the ring .

Ring-Opening Polymerization

Under anionic conditions, the oxazaphospholidine ring undergoes polymerization to form polyphosphazenes .

| Initiator | Conditions | Polymer Properties | References |

|---|---|---|---|

| n-BuLi | THF, −78°C, 48 h | Mₙ = 12,000–15,000 Da, PDI = 1.2 |

Application : These polymers exhibit flame-retardant properties due to their phosphorus content.

Stereospecific Transformations

The compound’s stereochemistry ((2R,4R,5S)-configuration) directs regioselectivity in reactions. For example:

-

Epoxidation of the phenyl group proceeds with >95% enantiomeric excess when using a chiral titanium catalyst .

-

Grignard Addition to the phosphorus center occurs preferentially at the Re face due to steric hindrance from the 4-methyl group .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Stereochemical Outcome |

|---|---|---|---|

| Hydrolysis | 1.2 × 10⁻³ | 45.3 | Retention |

| Substitution with EtNH₂ | 3.8 × 10⁻⁴ | 52.1 | Inversion |

| Pd Complexation | 2.1 × 10⁻² | 28.7 | Retention |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that oxazaphospholidine derivatives exhibit promising anticancer properties. The compound's ability to modify cellular pathways makes it a candidate for further investigation in cancer therapeutics. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action

The mechanism of action involves nucleophilic substitution reactions where the thione group plays a critical role. The pyridinolysis of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ~5~-oxazaphospholidine has been studied extensively to understand its reactivity and potential therapeutic effects. The kinetics of these reactions can provide insights into how the compound interacts with biological systems .

Catalysis

Catalytic Applications

The compound has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as nucleophilic substitutions effectively. For instance, (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ~5~-oxazaphospholidine has been utilized in the synthesis of other valuable organic compounds by acting as a phosphorus source in catalytic cycles .

Data Table: Catalytic Efficiency Comparison

Materials Science

Nanotechnology Applications

The compound's unique chemical properties have led to its incorporation into nanotechnology applications. It can serve as a building block for creating nanoparticles with specific functionalities. These nanoparticles are being researched for use in drug delivery systems and biosensors due to their biocompatibility and ability to interact with biological molecules .

Case Study: Nanoparticle Synthesis

A study demonstrated the synthesis of phenolic-containing nanoparticles using derivatives of oxazaphospholidines. The resultant nanoparticles showed enhanced stability and functionality for biomedical applications such as targeted drug delivery and imaging .

Wirkmechanismus

The mechanism of action of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form strong bonds with nucleophiles, while the sulfur atom can participate in oxidation-reduction reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and research .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The compound’s closest analog is (4R,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine (CAS: 596851-24-0), which replaces phosphorus with silicon and introduces a prop-2-enyl group at position 2 . Key differences include:

| Property | Target Compound | (4R,5R)-Oxazasilolidine Analog |

|---|---|---|

| Central Heteroatom | Phosphorus (λ⁵ configuration) | Silicon |

| Substituents at Position 2 | Chloro and thione (C=S) | Chloro and prop-2-enyl |

| Molecular Weight | Not explicitly reported | 267.827 g/mol |

| Functional Groups | Thione (C=S), chloro, methyl, phenyl | Chloro, prop-2-enyl, methyl, phenyl |

Electronic and Reactivity Profiles

- Phosphorus vs. Silicon : The phosphorus atom in the target compound confers greater electronegativity and Lewis acidity compared to silicon, enhancing its reactivity in nucleophilic substitution reactions. Silicon analogs, however, exhibit lower polarity and greater hydrolytic stability .

- Thione vs. Prop-2-enyl: The thione group in the target compound increases electron delocalization within the ring, stabilizing the structure.

Spectroscopic Characterization

Both compounds are analyzed using NMR and UV spectroscopy. For example, the silicon analog’s structure was confirmed via $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR, with methyl groups resonating at δ 1.2–1.4 ppm and aromatic protons at δ 7.2–7.6 ppm . The target compound’s thione group would likely produce distinct $^{31}\text{P}$-NMR shifts (estimated δ 50–70 ppm) and IR stretches near 1200–1250 cm$^{-1}$ (C=S).

Biologische Aktivität

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ⁵-oxazaphospholidine-2-thione is a compound belonging to the class of organophosphorus heterocycles. Its unique structure imparts significant biological activity, particularly in antimicrobial and insecticidal applications. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ⁵-oxazaphospholidine-2-thione is , with a molecular weight of approximately 261.71 g/mol. The compound features a phosphorus atom integrated within an oxazaphospholidine ring structure, which is crucial for its biological functions.

Antimicrobial Activity

Research indicates that compounds containing the oxazaphospholidine moiety exhibit broad-spectrum antimicrobial properties . For instance, a study evaluated various derivatives of oxazaphospholidine for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that many derivatives showed significant antibacterial activity compared to standard antibiotics .

Table 1: Antibacterial Activity of Oxazaphospholidine Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Effective Concentration (µg/disc) |

|---|---|---|

| 5a | 18 | 250 |

| 5b | 15 | 250 |

| 5c | 20 | 500 |

This table illustrates that compound 5c exhibited the highest antibacterial activity at both tested concentrations.

Insecticidal Activity

Compounds with the oxazaphospholidine structure have also been recognized for their insecticidal properties . They act by disrupting essential biological pathways in insects, leading to effective pest control in agricultural settings .

The biological activity of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ⁵-oxazaphospholidine-2-thione can be attributed to its ability to inhibit key enzymes involved in neurotransmission. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for the breakdown of neurotransmitters in the synaptic cleft .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on several oxazaphospholidine derivatives where their efficacy against various bacterial strains was tested using the disc diffusion method. The results indicated that compounds with specific substituents on the phenyl group significantly enhanced antimicrobial activity .

- Insecticidal Trials : Field trials demonstrated that formulations containing oxazaphospholidine derivatives provided effective control against a range of agricultural pests. These studies highlighted the potential for these compounds to serve as environmentally friendly alternatives to conventional pesticides .

Q & A

Q. What are the recommended methods for synthesizing (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2λ⁵-oxazaphospholidine-2-thione?

While specific synthetic protocols for this compound are not detailed in the provided evidence, general strategies for cyclic oxazaphospholidine systems involve cyclization of thiophosphoryl precursors with stereochemical control. For example, highlights the use of acetonitrile (MeCN) as a solvent for phosphoryl transfer reactions, suggesting reflux conditions with nucleophilic agents (e.g., aniline derivatives) may be applicable . Key steps include stereoselective ring closure and purification via recrystallization (similar to thiazolidinone synthesis in ) .

Q. How should researchers confirm the stereochemical configuration of this compound?

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis.

- NMR spectroscopy : Use nuclear Overhauser effect (NOE) experiments to assess spatial proximity of substituents.

- Chiral chromatography : Validate enantiomeric purity using chiral stationary phases. explicitly reports the (2R,4R,5S) configuration, implying these techniques were foundational in its characterization .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Quantify impurities under reverse-phase conditions.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability.

- NMR : Monitor degradation products (e.g., hydrolyzed intermediates). Stability studies should include controlled storage in anhydrous MeCN or inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What experimental designs are optimal for determining kinetic parameters of its phosphoryl transfer reactions?

- Pseudo-first-order kinetics : Use excess nucleophile (e.g., pyridine derivatives) in MeCN to isolate rate constants .

- Deuterium kinetic isotope effects (DKIE) : Compare rates of protiated vs. deuterated nucleophiles to infer transition-state mechanisms.

- Temperature-dependent studies : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.

| System | Solvent | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Cyclic oxazaphospholidine | MeCN | Higher than acyclic |

Q. How can contradictory data on cyclic vs. acyclic phosphate ester reactivity be resolved?

- Solvent variation : Test polar aprotic (MeCN) vs. protic solvents to assess solvent effects on transition states.

- Computational modeling : Use density functional theory (DFT) to compare energy barriers of cyclic and acyclic systems.

- Isotopic labeling : Track positional isotopic exchange (PIX) to identify bond-breaking steps. demonstrates that cyclic systems exhibit faster anilinolysis due to reduced steric hindrance and strain release .

Q. What computational strategies validate the reaction mechanisms of this compound?

- DFT with solvation models : Apply the polarizable continuum model (PCM) for MeCN to simulate solvation effects.

- Transition-state optimization : Identify intermediates using Gaussian or ORCA software.

- Natural bond orbital (NBO) analysis : Quantify hyperconjugative interactions influencing reactivity. These methods align with ’s mechanistic insights into nucleophilic substitution pathways .

Q. How to design long-term studies on its environmental fate and ecological impact?

Adopt frameworks like Project INCHEMBIOL ():

- Phase 1 : Determine physical-chemical properties (logP, hydrolysis rates).

- Phase 2 : Assess biotic/abiotic transformations (e.g., photolysis, microbial degradation).

- Phase 3 : Model distribution in environmental compartments (soil, water) using fugacity models. Experimental setups should mirror ’s split-plot designs for multivariate analysis .

Q. How to integrate this compound’s reactivity into broader theoretical frameworks?

- Bell-Evans-Polanyi principle : Correlate activation energy with reaction exothermicity.

- Marcus theory : Relate electron-transfer kinetics to reorganization energy. ’s kinetic data supports a concerted mechanism with partial charge development in the transition state, consistent with Marcus-like behavior .

Methodological Guidance for Data Contradictions

- Hypothesis refinement : Re-examine steric/electronic effects using substituent-specific probes (e.g., para-substituted anilines).

- Cross-validation : Combine kinetic data with spectroscopic (e.g., IR, Raman) and computational results.

- Meta-analysis : Compare findings with structurally analogous systems (e.g., thiazolidinones in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.